REACTION_CXSMILES
|
ClCC[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:12][CH2:13]Cl)[C:6]=1Br.[Li]CCCC.C(O)(=O)C.[OH-].[Na+]>C1COCC1>[OH:4][C:5]1[C:6]2[CH2:13][CH2:12][O:11][C:7]=2[CH:8]=[CH:9][CH:10]=1 |f:3.4|
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Name
|
product
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Quantity
|
39.25 g
|
Type
|
reactant
|
Smiles
|
ClCCOC1=C(C(=CC=C1)OCCCl)Br
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Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
|
CUSTOM
|
Details
|
the reaction stirred at −70° C. for an additional 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was then warmed to 0° C. over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted with 1N NaOH (2×80 mL)
|
Type
|
WASH
|
Details
|
the combined aqueous fractions were then washed with TBME (160 mL)
|
Type
|
ADDITION
|
Details
|
TBME (240 mL) was then added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was re-extracted with TBME (240 mL)
|
Type
|
STIRRING
|
Details
|
the combined organics stirred over activated charcoal (5 g) for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from toluene and heptane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=C1CCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |